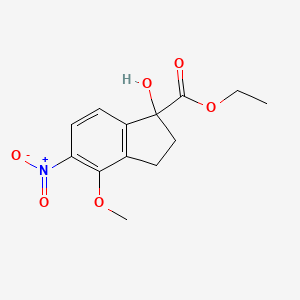
ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate is a complex organic compound belonging to the indene family This compound features a unique structure characterized by a fused bicyclic system with various functional groups, including a hydroxyl group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of ethyl 1-oxo-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate.
Reduction: Formation of ethyl 1-hydroxy-4-methoxy-5-amino-2,3-dihydro-1H-indene-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-hydroxy-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl 1-hydroxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Ethyl 1-hydroxy-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate: Lacks both the nitro and methoxy groups, leading to significantly different properties.
Uniqueness
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of all three functional groups (hydroxyl, methoxy, and nitro) on the indene core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
Ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydro-1H-indene-1-carboxylate (CAS No. 53969-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and various applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO6 with a molecular weight of 281.26 g/mol. The compound features a unique indene structure, which is often associated with various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indene core followed by functionalization to introduce the nitro and methoxy groups. The detailed synthetic pathways can vary, but they generally employ standard organic synthesis techniques such as nucleophilic substitutions and cycloadditions.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Studies indicate that compounds with similar structures often exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in assessing these activities.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Ethyl 1-hydroxy... | < 10 | Antibacterial |
| Similar Indenes | < 5 | Antimycobacterial |
Anti-inflammatory Activity
Research has suggested that compounds containing indene moieties can exhibit anti-inflammatory effects. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro studies have shown promising results, warranting further investigation into their mechanisms of action.
Neurobiological Applications
Recent studies have explored the potential neuroprotective effects of this compound. The compound's ability to modulate neurotransmitter systems may provide insights into its use in treating neurodegenerative diseases. In vitro assays have demonstrated its efficacy in promoting neuronal survival under stress conditions.
Properties
Molecular Formula |
C13H15NO6 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
ethyl 1-hydroxy-4-methoxy-5-nitro-2,3-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C13H15NO6/c1-3-20-12(15)13(16)7-6-8-9(13)4-5-10(14(17)18)11(8)19-2/h4-5,16H,3,6-7H2,1-2H3 |
InChI Key |
AJIDWOPWZBMFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















